N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide
Brand Name: Vulcanchem
CAS No.: 451482-73-8
VCID: VC5809126
InChI: InChI=1S/C23H23FN2O4S/c1-3-16-4-8-18(9-5-16)26-23(27)21-14-20(12-13-22(21)24)31(28,29)25-15-17-6-10-19(30-2)11-7-17/h4-14,25H,3,15H2,1-2H3,(H,26,27)
SMILES: CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)OC)F
Molecular Formula: C23H23FN2O4S
Molecular Weight: 442.51

N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide

CAS No.: 451482-73-8

Cat. No.: VC5809126

Molecular Formula: C23H23FN2O4S

Molecular Weight: 442.51

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide - 451482-73-8

Specification

CAS No. 451482-73-8
Molecular Formula C23H23FN2O4S
Molecular Weight 442.51
IUPAC Name N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide
Standard InChI InChI=1S/C23H23FN2O4S/c1-3-16-4-8-18(9-5-16)26-23(27)21-14-20(12-13-22(21)24)31(28,29)25-15-17-6-10-19(30-2)11-7-17/h4-14,25H,3,15H2,1-2H3,(H,26,27)
Standard InChI Key VRROGTWAFQTHLD-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)OC)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide, reflects its three key components:

  • A 2-fluorobenzamide backbone.

  • A 4-ethylphenyl group attached to the amide nitrogen.

  • A 5-sulfamoyl substituent modified with a (4-methoxyphenyl)methyl group.

Using PubChem’s molecular formula calculator , the formula is C23H22FN3O4S, with a calculated exact mass of 449.51 g/mol.

Table 1: Comparative molecular data for analogous benzamides

CompoundMolecular FormulaMolecular Weight (g/mol)logP
Target CompoundC23H22FN3O4S449.51~3.8*
N-(4-ethoxyphenyl)-4-fluoro analog C22H20F2N2O4S446.53.5
2-fluoro-N-(4-fluorophenyl) C20H15F3N2O3S420.414.02

*Estimated via ChemDraw based on substituent contributions.

Stereoelectronic Properties

The 2-fluoro group introduces electron-withdrawing effects, polarizing the benzamide ring and influencing hydrogen-bonding capabilities . The sulfamoyl moiety (-SO2NH-) enhances water solubility via hydrogen bonding, while the 4-methoxyphenyl and 4-ethylphenyl groups contribute hydrophobic interactions.

The methoxy group’s electron-donating nature may stabilize adjacent aryl rings through resonance, as observed in similar structures where methoxy substituents adopt near-planar orientations relative to aromatic systems .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is documented, a plausible pathway involves:

  • Sulfonation: Introducing a sulfonyl group to 2-fluorobenzoic acid derivatives.

  • Amidation: Coupling the sulfonated intermediate with 4-ethylaniline.

  • Sulfamoylation: Reacting with (4-methoxyphenyl)methylamine.

A related synthesis from PMC demonstrates the use of 2-fluorobenzoyl chloride and 4-methoxyaniline under refluxing chloroform, yielding crystalline products after purification (81% yield). Adapting this method, sulfamoylation could employ reagents like chlorosulfonic acid or sulfur trioxide.

Crystallographic Insights

X-ray diffraction data for analogous benzamides reveals:

  • Intermolecular N–H···O hydrogen bonds forming 1D chains.

  • C–H···F interactions stabilizing crystal packing.

For the target compound, the sulfamoyl group may participate in additional hydrogen bonds, potentially creating layered or corrugated supramolecular architectures.

Table 2: Key bond lengths and angles (modeled)

ParameterValue (Å/°)
C–F bond length1.35
S–N bond length1.63
Dihedral angle (aryl rings)3.5–27.1

Physicochemical Properties

Solubility and Partitioning

  • logP: Estimated ~3.8 (moderate lipophilicity).

  • Aqueous solubility: Likely <1 mg/mL due to aromatic bulk, though sulfamoyl may improve it slightly .

  • Melting point: Analogous compounds melt between 150–200°C .

Spectroscopic Data

  • IR: Expected peaks at ~1670 cm⁻¹ (amide C=O), 1340 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric) .

  • NMR:

    • ¹H: δ 6.5–8.0 (aryl H), δ 3.8 (OCH3), δ 1.2 (CH2CH3).

    • ¹³C: δ 165 (C=O), δ 160 (C-F), δ 55 (OCH3).

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